7-((1H-Pyrrol-1-yl)methyl)octahydrocyclopenta[b][1,4]oxazine
CAS No.:
Cat. No.: VC13666991
Molecular Formula: C12H18N2O
Molecular Weight: 206.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18N2O |
|---|---|
| Molecular Weight | 206.28 g/mol |
| IUPAC Name | 7-(pyrrol-1-ylmethyl)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine |
| Standard InChI | InChI=1S/C12H18N2O/c1-2-7-14(6-1)9-10-3-4-11-12(10)15-8-5-13-11/h1-2,6-7,10-13H,3-5,8-9H2 |
| Standard InChI Key | DQMLLTCZMBQSFE-UHFFFAOYSA-N |
| SMILES | C1CC2C(C1CN3C=CC=C3)OCCN2 |
| Canonical SMILES | C1CC2C(C1CN3C=CC=C3)OCCN2 |
Introduction
Structural Analysis
-
Core Structure: The compound consists of an octahydrocyclopenta[b] oxazine skeleton. This bicyclic structure includes a fused cyclopentane ring and a 1,4-oxazine ring, both of which are fully saturated.
-
Substituent: A pyrrole group (a five-membered aromatic ring containing one nitrogen atom) is attached to the main structure via a methyl group at the 7th position.
-
Hybrid Nature: The molecule combines features of heterocyclic chemistry (oxazine and pyrrole rings) and aliphatic systems (saturated cyclopentane).
Synthesis
-
While no specific synthesis route is provided in the search results, typical methods could involve:
-
Cyclization reactions to form the oxazine core.
-
Functionalization at the 7th position with a pyrrole-containing reagent.
-
Hypothetical Applications
Given its structural features, the compound could be investigated for:
-
Pharmaceutical Applications: Potential as a scaffold for drug discovery targeting enzymes or receptors.
-
Material Science: Use as an intermediate in the synthesis of polymers or advanced materials due to its heterocyclic framework.
-
Catalysis: The nitrogen atoms in the structure might serve as coordination sites for metal catalysts.
Limitations
Without experimental data or detailed studies from reliable sources, it is not possible to confirm the exact properties or applications of this compound. Further research involving synthesis, characterization (e.g., NMR, IR), and biological testing would be necessary to substantiate its utility.
If you have access to additional resources or specific studies on this compound, they could provide more targeted insights into its behavior and applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume